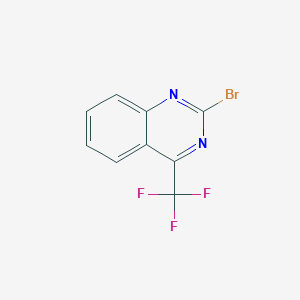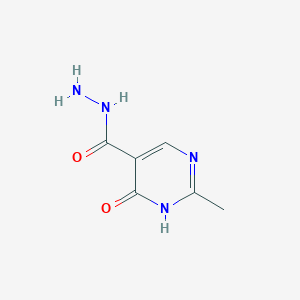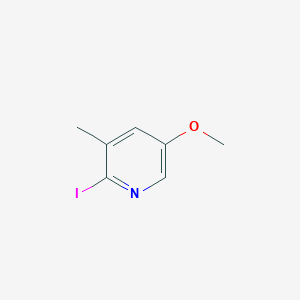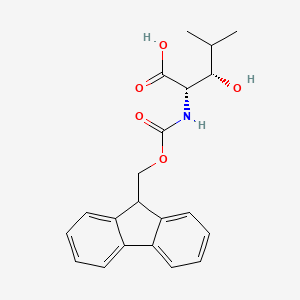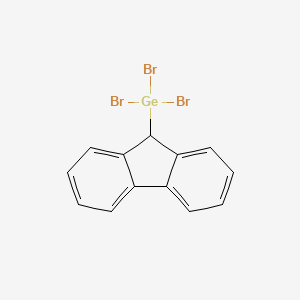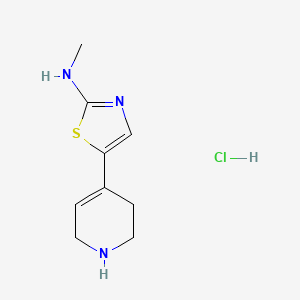
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride is a chemical compound with the molecular formula C9H14ClN3S It is known for its unique structure, which includes a thiazole ring and a tetrahydropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Tetrahydropyridine Moiety: The tetrahydropyridine moiety can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine dihydrochloride
- N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine sulfate
Uniqueness
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C9H14ClN3S |
|---|---|
分子量 |
231.75 g/mol |
IUPAC名 |
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3S.ClH/c1-10-9-12-6-8(13-9)7-2-4-11-5-3-7;/h2,6,11H,3-5H2,1H3,(H,10,12);1H |
InChIキー |
KGXXRKMGQBQWFI-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=C(S1)C2=CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


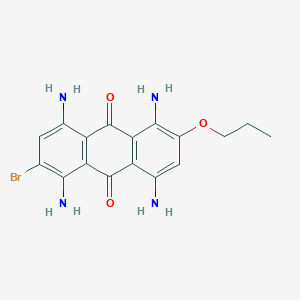
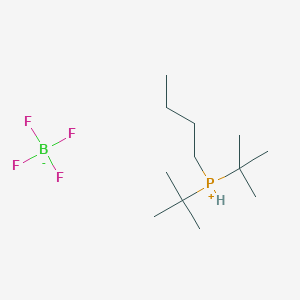
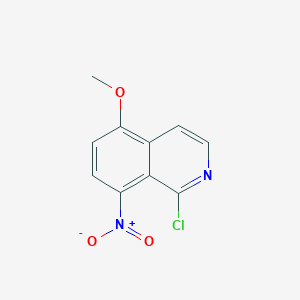
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)

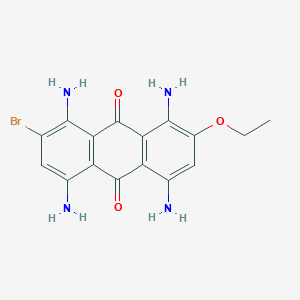

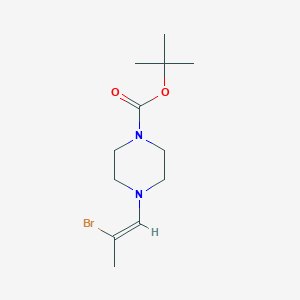
![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
